![molecular formula C11H13Cl2NS B6047428 4-(2,4-dichlorobenzyl)thiomorpholine](/img/structure/B6047428.png)
4-(2,4-dichlorobenzyl)thiomorpholine
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Overview
Description
4-(2,4-dichlorobenzyl)thiomorpholine, also known as DTBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiomorpholines, which are heterocyclic compounds containing a sulfur atom in the ring.
Mechanism of Action
The exact mechanism of action of 4-(2,4-dichlorobenzyl)thiomorpholine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, 4-(2,4-dichlorobenzyl)thiomorpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-(2,4-dichlorobenzyl)thiomorpholine has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have antioxidant activity and to be a potent inhibitor of platelet aggregation. It has also been shown to have a protective effect against oxidative stress and to be able to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,4-dichlorobenzyl)thiomorpholine in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and for developing new drugs for the treatment of pain and inflammation. However, one limitation of using 4-(2,4-dichlorobenzyl)thiomorpholine is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the compound for use in experiments.
Future Directions
There are a number of potential future directions for research on 4-(2,4-dichlorobenzyl)thiomorpholine. One area of interest is the development of new drugs based on the structure of 4-(2,4-dichlorobenzyl)thiomorpholine that have improved pharmacological properties. Another area of interest is the study of the biochemical and physiological effects of 4-(2,4-dichlorobenzyl)thiomorpholine in different animal models and in humans. Finally, there is potential for 4-(2,4-dichlorobenzyl)thiomorpholine to be used in the development of new diagnostic tools for the detection of inflammatory diseases.
Synthesis Methods
4-(2,4-dichlorobenzyl)thiomorpholine can be synthesized through a multi-step process starting from 2,4-dichlorobenzyl chloride and morpholine. The first step involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl thiol. This intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate to yield 4-(2,4-dichlorobenzyl)thiomorpholine.
Scientific Research Applications
4-(2,4-dichlorobenzyl)thiomorpholine has been used in various scientific research applications, particularly in the field of pharmacology. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NS/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLJTZEIZZIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199013 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,4-Dichlorobenzyl)thiomorpholine |
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